molecular formula C21H13Cl2IN2S2 B15009326 2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine

2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine

Cat. No.: B15009326
M. Wt: 555.3 g/mol
InChI Key: QNVKJRWOXATCDW-UHFFFAOYSA-N
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Description

2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride.

    Formation of Iodophenylmethylidene Group: The iodophenylmethylidene group can be formed by the condensation of 4-iodobenzaldehyde with an amine.

    Final Coupling: The final step involves coupling the intermediate compounds through a sulfanyl linkage to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Chemical Reactions Analysis

2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings .

Scientific Research Applications

2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H13Cl2IN2S2

Molecular Weight

555.3 g/mol

IUPAC Name

N-[2-[(2,5-dichlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-1-(4-iodophenyl)methanimine

InChI

InChI=1S/C21H13Cl2IN2S2/c22-15-3-7-18(23)14(9-15)12-27-21-26-19-8-6-17(10-20(19)28-21)25-11-13-1-4-16(24)5-2-13/h1-11H,12H2

InChI Key

QNVKJRWOXATCDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=CC(=C4)Cl)Cl)I

Origin of Product

United States

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